
4-(2-methylphenoxymethyl)-1,3-thiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-(2-methylphenoxymethyl)-1,3-thiazol-2-amine” is likely to be an organic compound containing a thiazole ring, which is a five-membered ring with one nitrogen atom, one sulfur atom, and three carbon atoms . The molecule also contains a phenyl ring and an amine group, which could contribute to its reactivity and properties .
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, it might involve the reaction of a 2-methylphenol with a suitable 1,3-thiazol-2-amine derivative . The synthesis could potentially be carried out in a polar aprotic solvent under mild conditions .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the thiazole ring, phenyl ring, and amine group. The electron-rich nitrogen in the thiazole ring and the amine group could potentially act as nucleophiles in reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups (like the thiazole ring, phenyl ring, and amine group) would influence its properties .科学的研究の応用
4-MTA has been shown to have a variety of potential applications in scientific research. It has been used as a model compound in studies of enzyme-catalyzed reactions, as a substrate for the production of polymers, and as a substrate for the synthesis of various heterocyclic compounds. 4-MTA has also been used in studies of the structure and function of proteins, as well as in studies of the mechanism of action of various drugs.
作用機序
Target of Action
Compounds with similar structures, such as phenoxy herbicides, are known to mimic the auxin growth hormone indoleacetic acid (iaa)
Mode of Action
Compounds with similar structures, such as phenoxy herbicides, act by mimicking the auxin growth hormone indoleacetic acid (iaa), inducing rapid, uncontrolled growth
Biochemical Pathways
Compounds with similar structures, such as phenoxy herbicides, are known to affect the methylerythritol 4-phosphate (mep) pathway . This pathway is a source of isoprenoid precursors in most bacteria, some eukaryotic parasites, and the plastids of plant cells
Pharmacokinetics
Compounds with similar structures, such as atomoxetine, undergo aromatic ring-hydroxylation, resulting in the formation of a primary oxidative metabolite, which is subsequently glucuronidated and excreted in urine . This process is primarily mediated by the polymorphically expressed enzyme cytochrome P450 (CYP) 2D6
Result of Action
Compounds with similar structures, such as kresoxim-methyl, have been found to have tumour promoting potential at high concentrations
Action Environment
Compounds with similar structures, such as phenoxy herbicides, are widely used in agriculture to control broad-leaf weeds This suggests that environmental factors such as soil composition, temperature, and moisture levels may influence the action of 4-(2-methylphenoxymethyl)-1,3-thiazol-2-amine
実験室実験の利点と制限
4-MTA has a number of advantages for use in laboratory experiments. It is relatively simple to synthesize, and can be easily scaled up or down depending on the desired amount of product. In addition, 4-MTA has been shown to interact with a variety of proteins and enzymes, making it useful for studies of protein structure and function.
However, there are also a number of limitations to the use of 4-MTA in laboratory experiments. The exact mechanism of action of 4-MTA is not yet fully understood, and its biochemical and physiological effects are still being studied. In addition, 4-MTA is a relatively new compound, and there is still a lack of research on its potential applications in scientific research.
将来の方向性
Given the potential applications of 4-MTA in scientific research, there are a number of potential future directions for its use. These include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in laboratory experiments. In addition, further research is needed to explore the potential uses of 4-MTA in the production of polymers and other heterocyclic compounds. Finally, research is needed to explore the potential uses of 4-MTA in the development of novel drugs and therapeutic agents.
合成法
4-MTA can be synthesized using a variety of methods, including a reaction between 2-methylphenol and thiazole in the presence of an acid catalyst. The reaction is typically carried out in an aqueous solution, and yields a product with a purity of 98-99%. The reaction is relatively simple and can be easily scaled up or down depending on the desired amount of product.
特性
IUPAC Name |
4-[(2-methylphenoxy)methyl]-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2OS/c1-8-4-2-3-5-10(8)14-6-9-7-15-11(12)13-9/h2-5,7H,6H2,1H3,(H2,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSHDHYZYZVVVPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC2=CSC(=N2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[4-(chloromethyl)phenoxymethyl]pyridine hydrochloride](/img/structure/B6144537.png)

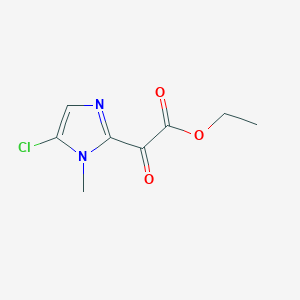
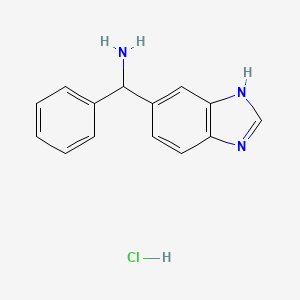
![5-cyano-2-methyl-N-phenyl-4-sulfanyl-3-azaspiro[5.5]undeca-1,4-diene-1-carboxamide](/img/structure/B6144560.png)
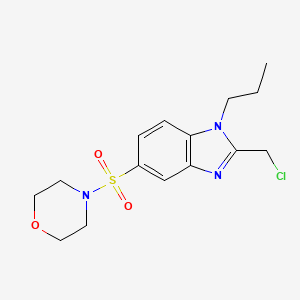
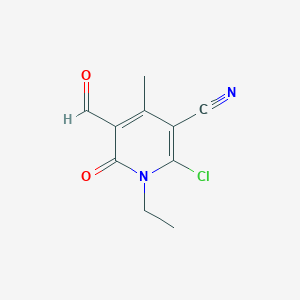
![2-[(4-methylphenyl)sulfanyl]cyclohex-1-ene-1-carbaldehyde](/img/structure/B6144573.png)
![N-{2-acetyl-4,6-dimethylthieno[2,3-b]pyridin-3-yl}-2-chloroacetamide](/img/structure/B6144582.png)

![2-{2-[3-ethoxy-2-(ethoxycarbonyl)-3-oxoprop-1-en-1-yl]hydrazin-1-yl}benzoic acid](/img/structure/B6144601.png)
![2-chloro-N-{[4-(2-methylpropyl)morpholin-2-yl]methyl}acetamide](/img/structure/B6144607.png)
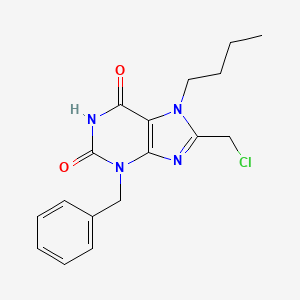
amine, oxalic acid](/img/structure/B6144613.png)